Dibenzyl-diphenyl-phosphanium

CAS No.: 77382-18-4

Cat. No.: VC19340850

Molecular Formula: C26H24P+

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77382-18-4 |

|---|---|

| Molecular Formula | C26H24P+ |

| Molecular Weight | 367.4 g/mol |

| IUPAC Name | dibenzyl(diphenyl)phosphanium |

| Standard InChI | InChI=1S/C26H24P/c1-5-13-23(14-6-1)21-27(25-17-9-3-10-18-25,26-19-11-4-12-20-26)22-24-15-7-2-8-16-24/h1-20H,21-22H2/q+1 |

| Standard InChI Key | XCHLOAIAVUHZNV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C[P+](CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Introduction

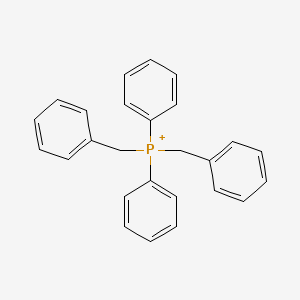

Chemical Structure and Properties

Molecular Composition

Dibenzyl-diphenyl-phosphanium exists as a cation (C₂₆H₂₄P⁺) paired with counterions such as chloride (Cl⁻), bromide (Br⁻), or hydroxide (OH⁻). The molecular weight varies depending on the anion:

The structure features a tetrahedral phosphorus center with two bulky benzyl and two phenyl substituents, contributing to steric hindrance and stability .

Physical Properties

Key physical characteristics include:

| Property | Value/Description | Source |

|---|---|---|

| Appearance | White to slightly yellow solid | |

| Melting Point | Not explicitly reported | – |

| Solubility | Limited in polar solvents (e.g., methanol) | |

| Stability | Moisture-sensitive |

Synthesis Methods

Primary Synthetic Routes

Dibenzyl-diphenyl-phosphanium is synthesized via alkylation or quaternization reactions:

Route 1: Benzyl Chloride and Diphenylphosphine

This method involves reacting diphenylphosphine with benzyl chloride in anhydrous solvents. The reaction proceeds under mild conditions, yielding the chloride salt .

Route 2: Grignard Reagent Approach

A multi-step process using diethyl phosphite and Grignard reagents (e.g., benzyl magnesium chloride) produces dibenzyl phosphine oxide, which is oxidized to the final phosphanium compound .

Optimized Conditions

| Parameter | Optimal Range | Yield | Source |

|---|---|---|---|

| Solvent | Anhydrous diethyl ether or THF | 72.63% | |

| Temperature | 40–60°C (reflux conditions) | – | |

| Catalyst | Aluminum chloride (for alternative methods) | – |

Applications in Organic Synthesis

Catalysis and Intermediate Stabilization

Dibenzyl-diphenyl-phosphanium acts as a catalyst in reactions requiring mild conditions:

-

C-H Activation: Facilitates ortho-C-H alkylation of N-quinolyl benzamides with alkyl iodides .

-

Epoxide Ring-Opening: Promotes the conversion of benzylglycidol to dihydroxyacetone phosphate (DHAP) .

Phosphonate Synthesis

The compound serves as a precursor in the synthesis of benzyl phosphonates, which are critical in Wadsworth-Emmons olefination reactions .

Pharmaceutical and Biological Applications

Antitrypanosomal Activity

Dibenzyl-diphenyl-phosphanium derivatives exhibit potent activity against Trypanosoma brucei:

The mechanism involves charge dispersion and lipophilic interactions, enabling mitochondrial accumulation and disrupting trypanosome viability .

Structure-Activity Relationships (SAR)

Key SAR insights:

-

Cationic Center: Phosphorus or nitrogen centers are essential for activity; charge delocalization enhances potency .

-

Lipophilicity: Bulky alkyl/aryl groups improve membrane penetration .

Mechanistic Insights

Reactivity in Organic Reactions

The phosphonium cation participates in nucleophilic substitution and stabilization of intermediates:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume